Cas no 2097969-12-3 (1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole)

1-Ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a fluorinated heterocyclic compound featuring an indazole core with a tetrahydro backbone. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical research. The ethyl substitution at the 1-position improves solubility and metabolic stability, while the saturated ring system contributes to conformational rigidity. This structure is particularly useful as a building block in the synthesis of biologically active molecules, including kinase inhibitors and other pharmacophores. Its stability under various reaction conditions and compatibility with further functionalization make it a versatile intermediate for drug discovery and development applications.
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole structure
2097969-12-3 structure
Product name:1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
CAS No:2097969-12-3
MF:C10H13F3N2
MW:218.218832731247
CID:5723559
PubChem ID:71204306

1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • YGMTWFHXMWVXTF-UHFFFAOYSA-N
    • starbld0038590
    • F2198-6813
    • 2097969-12-3
    • 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole
    • AKOS026725167
    • SCHEMBL14555306
    • 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
    • 1H-Indazole, 1-ethyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)-
    • Inchi: 1S/C10H13F3N2/c1-2-15-8-6-4-3-5-7(8)9(14-15)10(11,12)13/h2-6H2,1H3
    • InChI Key: YGMTWFHXMWVXTF-UHFFFAOYSA-N
    • SMILES: FC(C1C2CCCCC=2N(CC)N=1)(F)F

Computed Properties

  • Exact Mass: 218.10308291g/mol
  • Monoisotopic Mass: 218.10308291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 245.2±35.0 °C(Predicted)
  • pka: 0.31±0.20(Predicted)

1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6813-10g
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
2097969-12-3 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F2198-6813-5g
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
2097969-12-3 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F2198-6813-0.5g
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
2097969-12-3 95%+
0.5g
$318.0 2023-09-06
TRC
E153956-500mg
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-indazole
2097969-12-3
500mg
$ 320.00 2022-06-05
Life Chemicals
F2198-6813-0.25g
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
2097969-12-3 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-6813-1g
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
2097969-12-3 95%+
1g
$335.0 2023-09-06
Life Chemicals
F2198-6813-2.5g
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
2097969-12-3 95%+
2.5g
$670.0 2023-09-06
TRC
E153956-100mg
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-indazole
2097969-12-3
100mg
$ 95.00 2022-06-05
TRC
E153956-1g
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-indazole
2097969-12-3
1g
$ 475.00 2022-06-05

Additional information on 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Recent Advances in the Study of 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 2097969-12-3)

1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 2097969-12-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its unique trifluoromethyl and ethyl substituents, has shown promising potential in various therapeutic applications, including kinase inhibition and anti-inflammatory activity. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.

A key area of research has been the compound's role as a kinase inhibitor. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the indazole scaffold is known for its ability to modulate kinase activity. Recent findings suggest that 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole exhibits selective inhibition against specific kinase isoforms, making it a potential candidate for targeted therapy. Structural-activity relationship (SAR) studies have further refined its design to enhance potency and reduce off-target effects.

In addition to its kinase inhibitory properties, this compound has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated its ability to suppress pro-inflammatory cytokines and modulate immune responses. These findings highlight its potential as a therapeutic agent for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The trifluoromethyl group, in particular, has been noted for its role in improving metabolic stability and bioavailability.

The synthesis of 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has also seen advancements. Recent publications describe novel catalytic methods and greener synthetic routes that improve yield and reduce environmental impact. These developments are critical for scaling up production and facilitating further pharmacological testing. Researchers have also explored the compound's derivatization to create analogs with enhanced properties, such as increased solubility or improved target binding.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, requires further optimization. Additionally, more in vivo studies are needed to validate its efficacy and safety in animal models before progressing to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these investigations.

In conclusion, 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 2097969-12-3) represents a versatile and promising scaffold in medicinal chemistry. Its dual functionality as a kinase inhibitor and anti-inflammatory agent, combined with recent synthetic advancements, positions it as a compelling candidate for future drug development. Continued research will be essential to unlock its full therapeutic potential and address existing limitations.

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